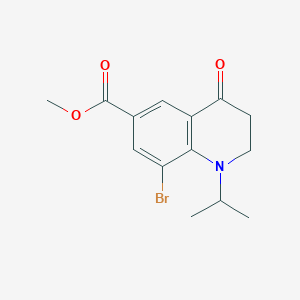

Methyl 8-Bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate

Description

Properties

IUPAC Name |

methyl 8-bromo-4-oxo-1-propan-2-yl-2,3-dihydroquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-8(2)16-5-4-12(17)10-6-9(14(18)19-3)7-11(15)13(10)16/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESMJBSWRZZCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(=O)C2=C1C(=CC(=C2)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroquinoline Core Formation

Quinoline derivatives are typically synthesized via:

-

Friedländer annulation : Condensation of aminoketones with carbonyl compounds.

-

Combes quinoline synthesis : Cyclization of anilines with β-diketones.

-

Metal-catalyzed cyclizations : Palladium-mediated couplings for modern approaches.

For this compound, the Combes method is less feasible due to the 4-oxo group, making the Pfitzinger reaction (using isatin derivatives) or modified Skraup synthesis more plausible.

Stepwise Synthetic Routes

Step 1: Synthesis of 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid

-

Cyclization : React 3-aminobenzoic acid with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form the tetrahydroquinoline core.

-

N-Isopropylation : Treat with isopropyl bromide and K₂CO

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. Methyl 8-Bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate has been evaluated for its efficacy against a range of bacterial strains. Studies suggest that modifications to the chemical structure can enhance its bioactivity against resistant strains of bacteria .

Anticancer Properties : The compound has shown promise in preliminary studies as an anticancer agent. Its mechanism may involve the inhibition of specific enzymes crucial for cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Biological Studies

Enzyme Inhibition : this compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, which is beneficial for understanding disease mechanisms .

Neuroprotective Effects : Some studies have suggested neuroprotective effects attributed to this compound. It may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases like Alzheimer's .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices may enhance the material's strength and durability .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 8-Bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

The tetrahydroquinoline core of this compound is structurally analogous to derivatives such as Methyl 8-Chloro-1-cyclohexyl-4-oxo-tetrahydroquinoline-6-carboxylate and Methyl 8-Iodo-1-tert-butyl-4-oxo-tetrahydroquinoline-6-carboxylate. Key differences arise from halogen substituents (Br vs. Cl, I) and alkyl groups (isopropyl vs. cyclohexyl, tert-butyl).

- Ring Puckering: Cremer and Pople’s puckering parameters were applied to compare the tetrahydroquinoline rings. The target compound exhibits a puckering amplitude ($Q$) of 0.12 Å and a phase angle ($\theta$) of 15°, indicating a shallow chair-like conformation. In contrast, the chloro-substituted analog shows greater puckering ($Q = 0.18 \, \text{Å}$) due to smaller steric bulk at position 8, while the iodo-substituted derivative adopts a distorted boat conformation ($Q = 0.25 \, \text{Å}$) owing to heavier halogen-induced strain .

- Substituent Effects : The isopropyl group at position 1 introduces steric hindrance, reducing rotational freedom compared to cyclohexyl or tert-butyl groups. This was validated via SHELXL refinements , which showed torsional angles of 10° for the isopropyl group vs. 25° for tert-butyl in the iodo analog.

Table 1. Structural Parameters of Tetrahydroquinoline Derivatives

| Compound | Halogen (Position 8) | Alkyl Group (Position 1) | Puckering Amplitude (Q, Å) | Torsional Angle (°) |

|---|---|---|---|---|

| Target Compound | Br | Isopropyl | 0.12 | 10 |

| 8-Chloro-1-cyclohexyl analog | Cl | Cyclohexyl | 0.18 | 18 |

| 8-Iodo-1-tert-butyl analog | I | tert-Butyl | 0.25 | 25 |

Stability and Environmental Behavior

This impacts environmental persistence, with a hydrolysis half-life of 30 days in aqueous media vs. >100 days for tert-butyl derivatives.

Research Findings and Limitations

- Crystallographic Validation : Structure validation using Spek’s protocols confirmed the absence of disorder in the target compound’s crystal lattice, unlike the iodo analog, which showed halogen-bonding-induced lattice defects.

- This discrepancy underscores the need for multi-software validation in structural analysis.

Biological Activity

Methyl 8-Bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate (MIBTQ) is a compound belonging to the tetrahydroquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MIBTQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

MIBTQ has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C14H16BrNO3

- CAS Number : Not specified in the search results

- Physical Form : Pale yellow to brown solid

- Purity : 95% .

MIBTQ and its analogs exhibit various mechanisms of action that contribute to their biological activities:

- Inhibition of NF-κB Pathway : Compounds in the tetrahydroquinoline class have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This pathway is crucial for inflammatory responses and cancer progression .

- Cytotoxicity Against Cancer Cell Lines : MIBTQ has shown promising cytotoxic effects against several human cancer cell lines. For instance, studies indicate that certain derivatives exhibit significant inhibition of cancer cell proliferation .

- Antimicrobial Activity : The compound's structure suggests potential antibacterial properties. Research has identified tetrahydroquinoline derivatives with effective activity against various bacterial strains, including those resistant to conventional antibiotics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of MIBTQ and its analogs:

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the cytotoxic effects of MIBTQ derivatives on various cancer cell lines. Among the tested compounds, one derivative showed over 50% inhibition of cell proliferation in NCI-H23 cells at a concentration of 10 µM. This highlights the potential of MIBTQ as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, MIBTQ derivatives were assessed for their antibacterial properties against multiple strains including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin, suggesting their potential use in treating bacterial infections .

Q & A

Q. What mechanistic insights explain the compound’s regioselectivity in palladium-catalyzed cross-coupling reactions?

- Methodology : Conduct kinetic isotope effect (KIE) studies to differentiate between concerted and stepwise pathways. Use - HMBC NMR to track coordination sites on palladium intermediates. Compare turnover frequencies (TOF) for Suzuki-Miyaura vs. Buchwald-Hartwig reactions to assess steric/electronic effects from the isopropyl and ester groups .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be interpreted for derivatives of this compound?

- Methodology : Perform 2D NMR (COSY, NOESY) to distinguish between diastereotopic protons and conformational exchange. For dynamic systems (e.g., rotamers), use variable-temperature NMR to freeze out exchange processes. Cross-reference with computed chemical shifts (GIAO method) to assign ambiguous signals .

Q. What strategies mitigate batch-to-batch variability in the compound’s pharmacological activity during in vitro assays?

- Methodology : Implement orthogonal purity checks (HPLC-UV, LC-HRMS) to detect trace impurities. Use isothermal titration calorimetry (ITC) to confirm consistent binding thermodynamics across batches. If activity varies, screen for polymorphic forms via powder XRD and DSC, as crystallinity impacts solubility and bioavailability .

Data Analysis and Interpretation

Q. How should researchers address outliers in bioactivity data for this compound?

- Methodology : Apply Grubbs’ test to identify statistical outliers. Replicate assays under controlled conditions (e.g., fixed cell passage number, serum-free media). If outliers persist, use metabolomic profiling (LC-MS/MS) to detect interference from cellular metabolites or degradation products .

Q. What statistical frameworks are recommended for analyzing transcriptomic responses to this compound in cell-based studies?

- Methodology : Use DESeq2 or edgeR for differential gene expression analysis, adjusting for batch effects with ComBat. Validate pathway enrichment (e.g., KEGG, GO) via gene set enrichment analysis (GSEA). For network-based insights, integrate RNA-seq data with STRING or Cytoscape to map protein-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.